molecular formula C17H16N8O3 B2924076 N-(4-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)pyrazine-2-carboxamide CAS No. 1396852-63-3

N-(4-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)pyrazine-2-carboxamide

Cat. No. B2924076
CAS RN: 1396852-63-3
M. Wt: 380.368
InChI Key: FZRDCGBVUJDHFP-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

There is limited information available on the chemical reactions involving “N-(4-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)pyrazine-2-carboxamide” in the retrieved sources .

Scientific Research Applications

Antitumor and Antimicrobial Activities

This compound has been utilized in the synthesis of new derivatives with promising antitumor and antimicrobial activities. For example, enaminones, which are intermediates derived from similar compounds, have been used to synthesize substituted pyrazoles demonstrating inhibition effects against human breast and liver carcinoma cell lines comparable to those of 5-fluorouracil (Riyadh, 2011). Furthermore, derivatives like benzamide-based 5-aminopyrazoles and their fused heterocycles have shown remarkable antiavian influenza virus activity, indicating their potential as antiviral agents (Hebishy, Salama, & Elgemeie, 2020).

Anti-tubercular Agents

A series of novel benzamide derivatives, including those related to the specified compound, have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. Compounds from this research demonstrated significant activity, with inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM, suggesting their potential in shortening TB therapy (Srinivasarao et al., 2020).

Synthesis of Novel Heterocyclic Compounds

The compound has been explored as a precursor for the synthesis of various novel heterocyclic compounds, demonstrating a broad range of biological activities. For instance, the synthesis of piperazine and triazolo-pyrazine derivatives have been reported to show significant antimicrobial activity, highlighting the compound's versatility in generating bioactive molecules (Patil et al., 2021).

properties

IUPAC Name

N-[4-(4-pyrimidin-2-ylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N8O3/c26-14(12-10-18-4-5-19-12)23-17-22-13(11-28-17)15(27)24-6-8-25(9-7-24)16-20-2-1-3-21-16/h1-5,10-11H,6-9H2,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZRDCGBVUJDHFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=COC(=N3)NC(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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